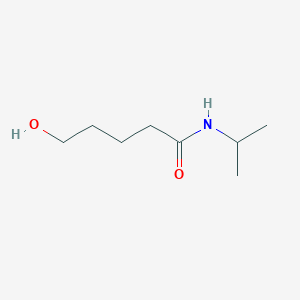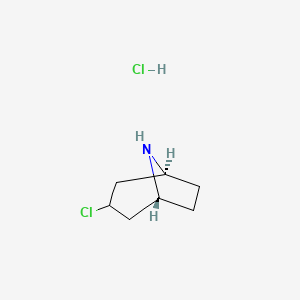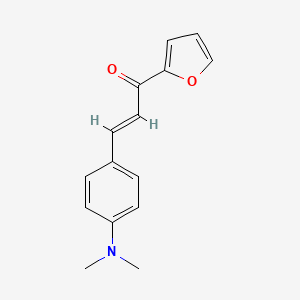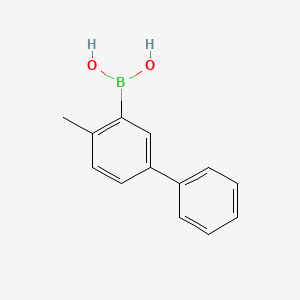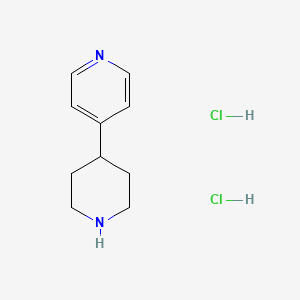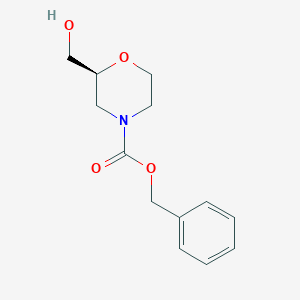![molecular formula C15H21NO2 B3103371 Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate CAS No. 143878-86-8](/img/structure/B3103371.png)
Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate
Overview
Description
Pyrrolidine derivatives, such as the one you mentioned, are widely used in medicinal chemistry to create compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered nitrogen heterocycle . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered nitrogen heterocycle . The non-planarity of the ring allows for increased three-dimensional (3D) coverage . The different spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in SN2 reactions, which are important in biochemistry . The specific reactions that “Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “Methyl (2S,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate”, it was reported to be a white to yellow solid with a molecular weight of 244.29 .Scientific Research Applications
Synthesis and Medicinal Chemistry :
- The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use, involves a sequence that includes asymmetric Michael addition and stereoselective alkylation, showcasing the importance of such pyrrolidine derivatives in medicinal chemistry (Fleck et al., 2003).
Crystallography and Molecular Structure :
- A study on the crystal structure of a similar pyrrolidine compound, (2R,3S,4S)‐3‐Hydroxy‐4‐methyl‐1‐[(1S)‐1‐phenylethyl]pyrrolidine‐2‐methanol, revealed its absolute configuration and conformation, which is crucial for understanding the molecular interactions and potential applications of these compounds (Chiaroni et al., 1995).
Enantioselectivity and Catalysis :
- Research into the enantioselective Michael addition of alkyl methyl ketones to a beta-silylmethylene malonate using (S)-N-(2-pyrrolidinylmethyl)pyrrolidine as a catalyst demonstrates the compound's role in promoting regio- and enantioselectivity in chemical reactions, a key aspect in the synthesis of various pharmaceuticals (Chowdhury & Ghosh, 2009).
Applications in Drug Design :
- In the design of influenza neuraminidase inhibitors, derivatives of pyrrolidine, including those related to the specified compound, have been identified as potent inhibitors. This showcases the potential application of such compounds in the development of antiviral drugs (Wang et al., 2001).
Optical Resolution and Asymmetric Synthesis :
- The optical resolution and structural chemistry of diastereomeric derivatives of 3‐Phosphanylpyrrolidine and their Palladium(II) complexes, as reported in a study, highlight the compound's significance in asymmetric synthesis and catalysis (Nagel & Nedden, 1997).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and how it is handled. For a similar compound, “Methyl (2S,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate”, it was reported to have hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions in the research and development of pyrrolidine derivatives could involve the design of new compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
Mechanism of Action
Target of Action
The compound, also known as “3-Pyrrolidinecarboxylic acid, 2-methyl-1-(1-phenylethyl)-, methyl ester,[2S-[1(R*),2a,3a]]-”, is a cell-permeable cathepsin B inhibitor . Cathepsin B is a protease enzyme involved in protein degradation and has been implicated in several diseases, including cancer and neurodegenerative disorders.
Mode of Action
The compound interacts with its target, cathepsin B, by binding to the active site of the enzyme, thereby inhibiting its proteolytic activity . This interaction results in the prevention of protein degradation mediated by cathepsin B.
Pharmacokinetics
It is known that the compound is converted by cellular esterases to ca-074 . The impact of these properties on the compound’s bioavailability is currently unknown and warrants further investigation.
properties
IUPAC Name |
methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(13-7-5-4-6-8-13)16-10-9-14(12(16)2)15(17)18-3/h4-8,11-12,14H,9-10H2,1-3H3/t11-,12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPXSULPYUNBF-OBJOEFQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(C)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1[C@@H](C)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



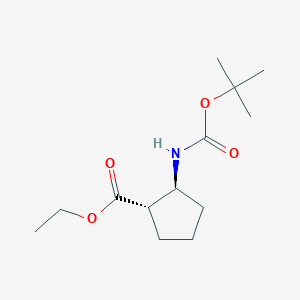
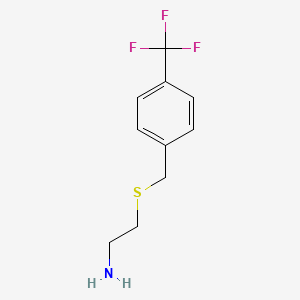




![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)
